molecular formula C26H22N2O2S B2870085 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 476298-76-7

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2870085
CAS No.: 476298-76-7
M. Wt: 426.53
InChI Key: NPRWIQPWPGDAFO-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a recognized potent and selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3) (source) . SIK3 is a key regulator of the CREB-regulated transcription coactivator (CRTC) family, and its inhibition leads to the de-repression and nuclear localization of CRTCs, subsequently modulating downstream transcriptional programs (source) . This mechanism underpins its significant research value in dissecting signaling pathways related to energy metabolism, lipid synthesis, and circadian rhythm regulation. The primary research applications for this SIK3 inhibitor are in oncology, particularly in investigating its effects on cancer cell growth and survival in models such as acute myeloid leukemia (AML) and ovarian cancer (source) . Furthermore, it serves as a critical pharmacological tool for exploring the role of the SIK-CRTC pathway in inflammatory processes, macrophage polarization, and the regulation of IL-10 production, providing insights for potential therapeutic strategies in autoimmune and inflammatory diseases (source) . By specifically targeting SIK3, this compound enables researchers to elucidate complex biological processes in development, metabolism, and immune response.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2S/c29-23(28-17-9-15-19-10-7-8-16-22(19)28)18-31-26-27-24(20-11-3-1-4-12-20)25(30-26)21-13-5-2-6-14-21/h1-8,10-14,16H,9,15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRWIQPWPGDAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 4,5-diphenyl-2-mercapto-1,3-oxazole with 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethanone under controlled conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its complex molecular architecture.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydroquinoline moiety may enhance binding affinity and specificity. Pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Ring Systems

Oxazole vs. Triazole Derivatives The target compound’s 1,3-oxazole core differs from triazole-containing analogs, such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). Triazoles exhibit enhanced metabolic stability due to their aromatic nitrogen atoms, whereas oxazoles may confer greater π-stacking interactions due to their electron-rich aromatic system. For instance, the triazole derivative in includes a sulfonyl group, which could enhance solubility compared to the purely hydrophobic diphenyloxazole in the target compound .

Oxazole vs. Isoxazole Derivatives The compound 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one () shares an isoxazole ring but differs in substitution patterns.

Substituent Effects

Tetrahydroquinoline vs. Piperidine/Tetrahydroisoquinoline Replacement of the tetrahydroquinoline group with piperidine (as in 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1-piperidyl)ethanone, ) simplifies the bicyclic structure, likely improving synthetic accessibility but reducing aromatic interactions. Conversely, the tetrahydroisoquinoline derivative in introduces a fused benzene ring, which could enhance binding to planar hydrophobic pockets in biological targets .

Sulfanyl Linker vs. Direct Bonding The sulfanyl (-S-) linker in the target compound may increase conformational flexibility compared to directly bonded systems. For example, [(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid () uses a similar sulfanyl group, which is known to influence redox activity and metal coordination .

Crystallographic and Conformational Analysis

The crystal structure of 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one () reveals torsional angles between the oxazole and phenyl rings (47.0°–56.4°), indicating significant steric strain.

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Heterocycle Key Substituents Notable Properties Reference
Target Compound 1,3-Oxazole Diphenyl, tetrahydroquinoline High hydrophobicity, potential π-stacking
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Sulfonyl, difluorophenyl Enhanced solubility, metabolic stability
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one Isoxazole Nitrophenyl, pyrrolidinone Electron-withdrawing effects, steric strain
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1-piperidyl)ethanone 1,3-Oxazole Diphenyl, piperidine Simplified synthesis, reduced aromaticity

Table 2: Crystallographic Parameters ()

Parameter Value
Space Group P1
Unit Cell Dimensions a = 13.516 Å, b = 14.193 Å, c = 14.987 Å
Torsional Angles (Oxazole) 47.0°–56.4°
Refinement Software SHELXL97
R-factor 0.098

Biological Activity

The compound 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings, particularly focusing on its antiproliferative effects and mechanisms of action.

Structure and Composition

The molecular formula of the compound is C20H20N2O3SC_{20}H_{20}N_{2}O_{3}S with a molecular weight of 368.45 g/mol. The structural representation can be summarized as follows:

PropertyValue
Chemical Formula C20H20N2O3S
Molecular Weight 368.45 g/mol
IUPAC Name This compound
PubChem CID 4065527

Safety Information

The compound is classified with the following hazard statements:

Signal WordHazard Statements
WarningH302-H315-H319-H335

Precautionary measures include avoiding inhalation and contact with skin.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. Notably, it has shown significant growth inhibition in breast cancer (MDA-MB-231 and MCF-7) and prostate cancer (PC-3) cell lines.

In Vitro Studies

In vitro assays were conducted to assess the viability of cancer cells treated with varying concentrations of the compound. The results are summarized in the following table:

Cell LineConcentration (µM)Viability (%)
MDA-MB-23110<47
MDA-MB-23125~30
PC-315~56
MRC-515>82

At a concentration of 10 µM, the viability of MDA-MB-231 cells decreased significantly under exposure to the compound. At higher concentrations (25 µM), notable cytotoxic effects were observed.

The mechanism by which this compound exerts its biological effects appears to involve the degradation of heat shock protein 90 (Hsp90)-dependent client proteins such as cyclin-dependent kinase 4 (Cdk4). This degradation is indicative of Hsp90 blockade, which is a promising target for cancer therapy.

Key Findings from Research

  • Cytotoxicity : Compounds derived from this structure demonstrated varying degrees of cytotoxicity across different cell lines.
  • Selectivity : The compound exhibited selective toxicity towards cancer cells while sparing normal human fetal lung fibroblast cells (MRC-5).
  • Growth Inhibition : Significant reductions in cell viability were observed, particularly in MDA-MB-231 and PC-3 cell lines.

Study on Quinoline Derivatives

A study published in January 2022 synthesized various quinoline derivatives, including those related to our compound of interest. The derivatives were tested for their ability to inhibit cancer cell growth:

  • Results : Compounds showed GI50 values ranging from 28 µM to 48 µM against PC-3 cells.

This study highlights the potential of compounds similar to This compound as effective agents in cancer treatment.

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